molecular formula C20H20Cl2N4O8 B078478 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester CAS No. 10347-09-8

2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester

Cat. No. B078478
CAS RN: 10347-09-8
M. Wt: 515.3 g/mol
InChI Key: GQTXEMGGHLUCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester is not fully understood. However, it is believed that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria and fungi. However, the compound has not been extensively studied for its effects on human physiology.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, the compound's limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

The potential applications of 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester in various fields of research are vast. Future studies could focus on exploring the compound's potential as an antimicrobial and anticancer agent. Additionally, further research could investigate the compound's potential as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis of 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester involves a multi-step process. The first step involves the reaction of 2,4,10-Trioxa-7-azaundecan-11-oic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-[(2,6-dichloro-4-nitrophenyl)azo]phenol to form the desired compound.

Scientific Research Applications

2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester has been studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial and anticancer properties. Studies have also shown that this compound has potential as a fluorescent probe for the detection of metal ions.

properties

CAS RN

10347-09-8

Molecular Formula

C20H20Cl2N4O8

Molecular Weight

515.3 g/mol

IUPAC Name

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate

InChI

InChI=1S/C20H20Cl2N4O8/c1-31-19(27)33-9-7-25(8-10-34-20(28)32-2)14-5-3-13(4-6-14)23-24-18-16(21)11-15(26(29)30)12-17(18)22/h3-6,11-12H,7-10H2,1-2H3

InChI Key

GQTXEMGGHLUCQS-UHFFFAOYSA-N

SMILES

COC(=O)OCCN(CCOC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Canonical SMILES

COC(=O)OCCN(CCOC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Other CAS RN

10347-09-8

Origin of Product

United States

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